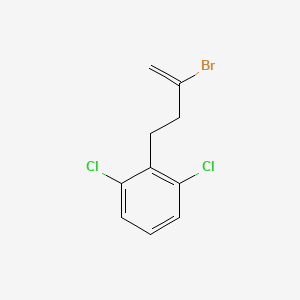

2-Bromo-4-(2,6-dichlorophenyl)-1-butene

Description

2-Bromo-4-(2,6-dichlorophenyl)-1-butene (CAS: 951892-91-4) is a brominated alkene derivative featuring a 2,6-dichlorophenyl substituent. With a molecular weight of 279.99 g/mol and a purity of 97%, it is primarily utilized in laboratory settings for organic synthesis . Hazard data for this compound are sparse, but it is classified as hazardous under the Globally Harmonized System (GHS) .

Properties

IUPAC Name |

2-(3-bromobut-3-enyl)-1,3-dichlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrCl2/c1-7(11)5-6-8-9(12)3-2-4-10(8)13/h2-4H,1,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYNVCNRSLOMBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=C(C=CC=C1Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrCl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501255231 | |

| Record name | 2-(3-Bromo-3-buten-1-yl)-1,3-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501255231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951892-91-4 | |

| Record name | 2-(3-Bromo-3-buten-1-yl)-1,3-dichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromo-3-buten-1-yl)-1,3-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501255231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2,6-dichlorophenyl)-1-butene typically involves the bromination of 4-(2,6-dichlorophenyl)-1-butene. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of 2-Bromo-4-(2,6-dichlorophenyl)-1-butene may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2,6-dichlorophenyl)-1-butene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Addition Reactions: The double bond in the butene group can participate in addition reactions with halogens, hydrogen, or other electrophiles.

Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes.

Common Reagents and Conditions

Substitution: Sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.

Addition: Halogens (e.g., bromine, chlorine) or hydrogen in the presence of catalysts such as palladium or platinum.

Oxidation: Peracids or hydrogen peroxide in the presence of acidic catalysts.

Reduction: Hydrogen gas with metal catalysts like palladium on carbon.

Major Products Formed

Substitution: 4-(2,6-Dichlorophenyl)-1-butanol, 4-(2,6-Dichlorophenyl)-1-butylamine.

Addition: 2,3-Dibromo-4-(2,6-dichlorophenyl)butane, 2-Bromo-4-(2,6-dichlorophenyl)butane.

Oxidation: 2-Bromo-4-(2,6-dichlorophenyl)-1,2-epoxybutane.

Reduction: 2-Bromo-4-(2,6-dichlorophenyl)butane.

Scientific Research Applications

2-Bromo-4-(2,6-dichlorophenyl)-1-butene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules through substitution and addition reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2-Bromo-4-(2,6-dichlorophenyl)-1-butene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile, leading to the formation of a new bond. In addition reactions, the double bond in the butene group reacts with an electrophile, resulting in the addition of new atoms or groups to the molecule.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of 2-Bromo-4-(2,6-dichlorophenyl)-1-butene with two structurally related compounds: Clonidine Hydrochloride (CAS: 4205-91-8) and 4-Bromo-1,2-diaminobenzene (CAS: 1575-37-7).

| Property | 2-Bromo-4-(2,6-dichlorophenyl)-1-butene | Clonidine Hydrochloride | 4-Bromo-1,2-diaminobenzene |

|---|---|---|---|

| Molecular Weight (g/mol) | 279.99 | 266.56* | 187.03* |

| Functional Groups | Bromoalkene, 2,6-dichlorophenyl | Imidazoline, 2,6-dichlorophenyl, Amine | Bromo, Diamino benzene |

| Primary Applications | Lab-scale organic synthesis | Pharmaceutical (antihypertensive agent) | Manufacturing, polymer synthesis |

| Hazard Classification | Hazardous (GHS) | OSHA Hazardous | Not specified |

| Key Structural Role | Electrophilic alkene for cross-coupling | Central imidazoline for receptor binding | Aromatic diamine for polymerization |

*Calculated based on molecular formulas.

Hazard Profiles

- 4-Bromo-1,2-diaminobenzene: No explicit hazard data, but aromatic diamines often require handling precautions due to sensitization risks .

Pharmaceutical Relevance

Material Science

- The bromine atom in both compounds serves distinct purposes: as a leaving group in the former and a reactive site in the latter .

Biological Activity

Overview

2-Bromo-4-(2,6-dichlorophenyl)-1-butene is an organic compound notable for its potential biological activities and applications in medicinal chemistry. This compound features a bromine atom and dichlorophenyl moiety, which contribute to its reactivity and interaction with biological systems. Its structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis and a candidate for biological research.

- Molecular Formula : C10H8BrCl2

- Molecular Weight : 281.98 g/mol

- IUPAC Name : 2-bromo-4-(2,6-dichlorophenyl)but-1-ene

The biological activity of 2-Bromo-4-(2,6-dichlorophenyl)-1-butene can be attributed to its ability to interact with various molecular targets within biological systems. The presence of halogen atoms (bromine and chlorine) enables the compound to form covalent bonds with nucleophilic sites in biomolecules, potentially leading to altered biochemical pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in neurodegenerative diseases like Alzheimer's.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties that may protect cells from oxidative stress.

- Antimicrobial Properties : Halogenated compounds often demonstrate antimicrobial activity, making them candidates for further exploration in treating infections.

Case Studies

- Neuroprotective Effects : A study investigating the neuroprotective properties of halogenated compounds indicated that derivatives similar to 2-Bromo-4-(2,6-dichlorophenyl)-1-butene showed significant inhibition of AChE, with IC50 values suggesting potent activity against neurodegeneration .

- Anticancer Activity : Research has highlighted the potential anticancer properties of halogenated compounds. For instance, derivatives were tested for their cytotoxic effects on various cancer cell lines, demonstrating significant cell growth inhibition at micromolar concentrations.

- Antimicrobial Activity : In vitro studies have revealed that compounds with similar structures exhibit strong antimicrobial effects against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum efficacy .

Data Table: Biological Activity Summary

| Study Focus | Compound | IC50 (μM) | Effectiveness |

|---|---|---|---|

| AChE Inhibition | 2-Bromo-4-(2,6-dichlorophenyl)-1-butene | 3.48 | High |

| Anticancer Activity | Similar Halogenated Derivative | 5.31 | Significant Inhibition |

| Antimicrobial Activity | Halogenated Compounds | Varies | Broad Spectrum |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.